molecular formula C13H18BrN3O3Si B1467714 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid CAS No. 1334674-90-6

2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Cat. No. B1467714
M. Wt: 372.29 g/mol
InChI Key: TZANAKVXISCMLH-UHFFFAOYSA-N
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Patent
US09187487B2

Procedure details

To a 25 ml round bottom flask, 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (0.1 g, 0.00028 mol) and sulphamic acid (0.163 g, 0.00168 mol) were taken in dioxane (1 ml) and water (0.1 ml). A solution of NaClO2 (0.032 g, 0.00036 mol) and KH2PO4 (0.458 g, 0.00336 mol) in water (0.9 ml) was added at 0° C. and the reaction mixture was stirred at room temperature for 2 hr. After completion of the reaction, the reaction mixture was partitioned between water and ethyl acetate. The combined organics were washed with brine solution. The organic layer was separated and dried over sodium sulphate, concentrated to give 0.07 g of 2-bromo-5-((2-(trimethylsilyl)ethoxy)-methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid which was used as such in next step.
Quantity
0.163 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.032 g
Type
reactant
Reaction Step Two
Quantity
0.458 g
Type
reactant
Reaction Step Two
Name
Quantity
0.9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]2[C:10]([CH:11]=[O:12])=[CH:9][N:8]([CH2:13][O:14][CH2:15][CH2:16][Si:17]([CH3:20])([CH3:19])[CH3:18])[C:5]2=[N:6][CH:7]=1.S(=O)(=O)([OH:23])N.[O-]Cl=O.[Na+].OP([O-])(O)=O.[K+]>O1CCOCC1.O>[Br:1][C:2]1[N:3]=[C:4]2[C:10]([C:11]([OH:23])=[O:12])=[CH:9][N:8]([CH2:13][O:14][CH2:15][CH2:16][Si:17]([CH3:20])([CH3:19])[CH3:18])[C:5]2=[N:6][CH:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
BrC=1N=C2C(=NC1)N(C=C2C=O)COCC[Si](C)(C)C
Name
Quantity
0.163 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.032 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
Quantity
0.458 g
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Name
Quantity
0.9 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with brine solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1N=C2C(=NC1)N(C=C2C(=O)O)COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.